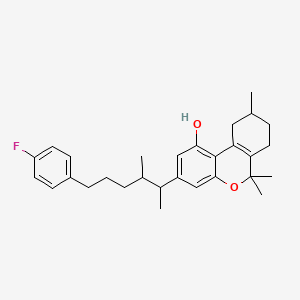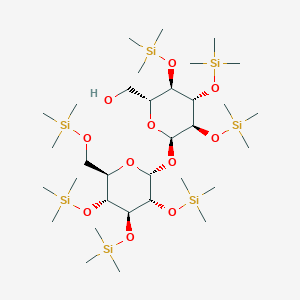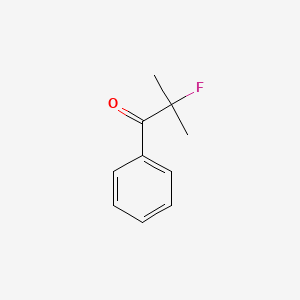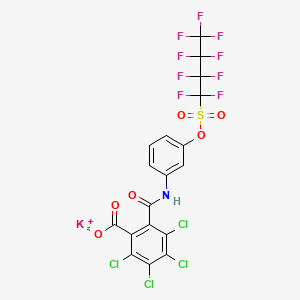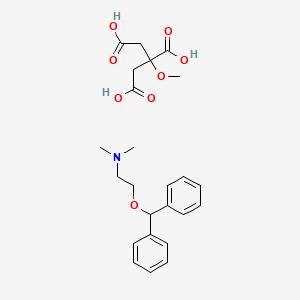
2-benzhydryloxy-N,N-dimethylethanamine;2-methoxypropane-1,2,3-tricarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzhydryloxy-N,N-dimethylethanamine;2-methoxypropane-1,2,3-tricarboxylic acid is a compound that combines two distinct chemical entities. The first part, 2-benzhydryloxy-N,N-dimethylethanamine, is known for its applications in various fields, including pharmaceuticals. The second part, 2-methoxypropane-1,2,3-tricarboxylic acid, is a tricarboxylic acid derivative. Together, these compounds exhibit unique properties that make them valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzhydryloxy-N,N-dimethylethanamine typically involves the reaction of benzhydrol with N,N-dimethylethanolamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
For 2-methoxypropane-1,2,3-tricarboxylic acid, the synthesis involves the esterification of citric acid with methanol. This reaction is typically catalyzed by an acid catalyst and carried out under reflux conditions to achieve the desired product .
Industrial Production Methods
Industrial production of these compounds often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The processes are designed to be efficient and environmentally friendly, adhering to industry standards and regulations .
化学反応の分析
Types of Reactions
2-benzhydryloxy-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
2-methoxypropane-1,2,3-tricarboxylic acid primarily undergoes esterification and hydrolysis reactions. Esterification involves the reaction with alcohols in the presence of an acid catalyst, while hydrolysis involves breaking down the ester bonds using water and a base or acid catalyst .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Esterification: Alcohols, acid catalysts.
Hydrolysis: Water, base or acid catalysts.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted amines or ethers.
Esterification: Esters.
Hydrolysis: Carboxylic acids and alcohols.
科学的研究の応用
2-benzhydryloxy-N,N-dimethylethanamine is widely used in pharmaceutical research for its potential therapeutic properties. It is studied for its effects on the central nervous system and its potential as an antihistamine .
2-methoxypropane-1,2,3-tricarboxylic acid is used in the synthesis of various organic compounds and as a chelating agent in industrial applications. It is also studied for its potential use in biodegradable polymers and as a precursor for the synthesis of other tricarboxylic acid derivatives .
作用機序
The mechanism of action of 2-benzhydryloxy-N,N-dimethylethanamine involves its interaction with histamine receptors in the body. By blocking these receptors, it prevents the action of histamine, thereby reducing allergic reactions and symptoms .
2-methoxypropane-1,2,3-tricarboxylic acid acts as a chelating agent, binding to metal ions and forming stable complexes. This property makes it useful in various industrial applications, including water treatment and metal extraction .
類似化合物との比較
Similar Compounds
Diphenhydramine: Similar to 2-benzhydryloxy-N,N-dimethylethanamine, it is used as an antihistamine.
Citric Acid: Similar to 2-methoxypropane-1,2,3-tricarboxylic acid, it is a tricarboxylic acid used in various industrial applications.
Uniqueness
2-benzhydryloxy-N,N-dimethylethanamine is unique due to its specific interaction with histamine receptors, making it a potent antihistamine. 2-methoxypropane-1,2,3-tricarboxylic acid is unique for its methoxy group, which enhances its chelating properties compared to other tricarboxylic acids .
特性
分子式 |
C24H31NO8 |
|---|---|
分子量 |
461.5 g/mol |
IUPAC名 |
2-benzhydryloxy-N,N-dimethylethanamine;2-methoxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C17H21NO.C7H10O7/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-14-7(6(12)13,2-4(8)9)3-5(10)11/h3-12,17H,13-14H2,1-2H3;2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13) |
InChIキー |
ASDBZPGDZBFZAH-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.COC(CC(=O)O)(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


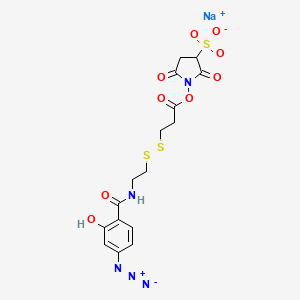

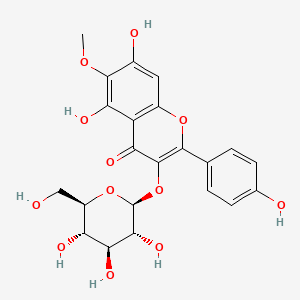
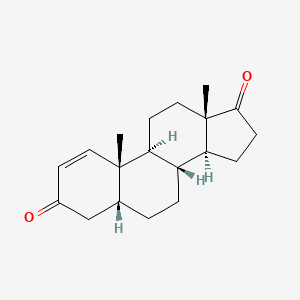

![(2S)-2-[(3R,5R,9R,10R,13S,14S,17S)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B13415231.png)

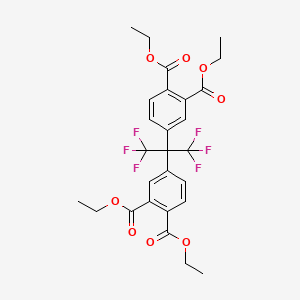
![8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid](/img/structure/B13415252.png)
